molecular formula C6H5N3S B1355523 Thieno[2,3-b]pyrazin-7-amine CAS No. 59944-75-1

Thieno[2,3-b]pyrazin-7-amine

Cat. No. B1355523
CAS RN: 59944-75-1
M. Wt: 151.19 g/mol
InChI Key: ZRVKSPNBHZCQKY-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C6H6N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3,10H,7H₂

Molecular Structure Analysis

The molecular structure of Thieno[2,3-b]pyrazin-7-amine consists of a thieno-pyrazine core with an amino group at position 7. The fused ring system contributes to its unique properties and potential applications. For a visual representation, refer to the SMILES notation: C1=CN=C2C(=N1)C(=CS2)N .


Physical And Chemical Properties Analysis

  • Safety Information : Refer to the provided MSDS for safety precautions.

Scientific Research Applications

Dye-Sensitized Solar Cells

Thieno[2,3-b]pyrazin-7-amine has been used in the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSC) .

Method of Application

Two novel organic sensitizers, TP1 and TP2, were designed based on the electron-poor thieno[3,4-b]pyrazine (TPz) π-bridge and the electron-rich N,N-bis(4-(hexylthio)phenyl)aniline (TPA). The design followed two different approaches: the classical D-A-π-A design and a symmetric structure with double anchoring functions .

Results

The two novel dyes displayed opposite optical properties: TP1 showed a broad and intense light absorption over the entire visible spectrum, while TP2 had a localized absorption that peaked in the center of the visible region. This resulted in a pitch-dark coloration for TP1 and a green tone for TP2. When assembling the photovoltaic devices, different electrolyte compositions were explored to enhance the optical properties of the dyes. Power conversion efficiencies as high as 5.2% under full sun intensity were recorded for small test devices .

Medicinal Chemistry

Thieno[2,3-b]pyrazin-7-amine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Method of Application

Pyrrolopyrazine derivatives are synthesized through various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Results

Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Organic Materials

Thieno[2,3-b]pyrazin-7-amine is used in the synthesis of organic materials .

Method of Application

The compound is used as a building block in the synthesis of various organic materials. The specific methods of synthesis can vary widely depending on the desired end product .

Results

The resulting organic materials can have a wide range of properties and uses, depending on the specific synthesis process and the other compounds used in the synthesis .

Future Directions

: Sigma-Aldrich : Fisher Scientific

properties

IUPAC Name

thieno[2,3-b]pyrazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVKSPNBHZCQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50486133
Record name Thieno[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyrazin-7-amine

CAS RN

59944-75-1
Record name Thieno[2,3-b]pyrazin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59944-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-b]pyrazin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50486133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MN Nguyen, AYL Sim, Y Wan… - Nucleic acids …, 2017 - academic.oup.com
RNA molecules are attractive therapeutic targets because non-coding RNA molecules have increasingly been found to play key regulatory roles in the cell. Comparing and classifying …
Number of citations: 13 academic.oup.com
B Coutard, E Decroly, C Li, A Sharff, J Lescar… - Antiviral research, 2014 - Elsevier
Seasonal and pandemic flaviviruses continue to be leading global health concerns. With the view to help drug discovery against Dengue virus (DENV), a fragment-based experimental …
Number of citations: 63 www.sciencedirect.com
K Kříž - 2016 - dspace.cuni.cz
Noncovalent interactions are vital for functioning of biological systems. For instance, they facilitate DNA base pairing or protein folding. Recently, in addition to classical noncovalent …
Number of citations: 2 dspace.cuni.cz

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